molecular formula C17H18O4 B12174699 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate

2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate

Cat. No.: B12174699
M. Wt: 286.32 g/mol
InChI Key: QLHIGHKNOXVHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of 2-methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate reveal a monoclinic crystal system with space group P2₁/n (no. 14). The unit cell parameters are a = 7.3985 Å, b = 16.6978 Å, c = 16.5137 Å, and β = 96.699°, yielding a cell volume of 2026.15 ų and Z = 4. The asymmetric unit contains one molecule, with the pyran ring adopting a slightly distorted envelope conformation. The tert-butyl substituent at the para position of the benzoate moiety exhibits a staggered configuration relative to the ester oxygen, minimizing steric clashes with the pyran ring’s methyl group.

Key bond lengths and angles are consistent with typical aromatic esters. The C=O bond of the pyran-4-one group measures 1.214 Å, while the ester carbonyl (C=O) extends to 1.328 Å, reflecting resonance stabilization. Intermolecular interactions are dominated by weak C–H⋯O hydrogen bonds between the pyranone oxygen and methylene groups of adjacent molecules, forming a two-dimensional network along the ab plane.

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group P2₁/n
a (Å) 7.3985
b (Å) 16.6978
c (Å) 16.5137
β (°) 96.699
Volume (ų) 2026.15
R1 0.0428
wR2 0.1116

The tert-butyl group’s bulkiness induces torsional strain in the benzoate moiety, evidenced by a C–C–C–C dihedral angle of 12.8° between the benzene ring and the tert-butyl carbon. This distortion contrasts with smaller substituents, such as methoxy groups, which exhibit planar arrangements in analogous structures.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure. The highest occupied molecular orbital (HOMO) localizes on the pyranone ring and ester oxygen, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the benzoate aromatic system. The HOMO–LUMO gap of 4.32 eV suggests moderate reactivity, comparable to other α,β-unsaturated esters.

Electrostatic potential mapping highlights regions of high electron density at the pyranone oxygen (−0.42 e/ų) and ester carbonyl oxygen (−0.38 e/ų), consistent with their roles as hydrogen bond acceptors. The tert-butyl group exhibits a weakly electron-donating inductive effect, raising the benzoate ring’s electron density by 0.15 eV compared to unsubstituted benzoates. This effect enhances resonance stabilization of the ester group, as evidenced by a 0.03 Å elongation of the C–O bond in the tert-butyl-substituted benzoate relative to methyl benzoate.

Comparative Analysis with Related Pyran-based Benzoate Esters

Structural comparisons with methyl 4-tert-butyl-2-hydroxybenzoate reveal distinct conformational preferences. While both compounds feature tert-butyl substituents, the absence of a pyranone ring in the latter allows free rotation of the benzoate group, resulting in a planar geometry. In contrast, 2-methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate exhibits restricted rotation due to steric hindrance between the pyranone methyl group and the tert-butyl substituent.

Table 2: Unit Cell Parameters of Selected Benzoate Esters

Compound a (Å) b (Å) c (Å) β (°) Space Group
2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate 7.3985 16.6978 16.5137 96.699 P2₁/n
Methyl 4-methoxyphenoxybenzoate 8.1123 18.2345 15.8921 94.231 P2₁/c
Methyl 3-hydroxy-2-methylbenzoate 6.9854 12.6743 14.3256 90.000 P2₁2₁2₁

The tert-butyl group’s steric demand also influences packing efficiency. The title compound’s crystal density (1.12 g/cm³) is lower than that of methyl 3-hydroxy-2-methylbenzoate (1.24 g/cm³), reflecting reduced close-packing capability due to the bulky substituent. Additionally, the pyranone ring’s electron-withdrawing effect lowers the benzoate ester’s vibrational frequency by 12 cm⁻¹ compared to alkyl-substituted analogs, as observed in Fourier transform infrared spectroscopy.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 4-tert-butylbenzoate

InChI

InChI=1S/C17H18O4/c1-11-15(14(18)9-10-20-11)21-16(19)12-5-7-13(8-6-12)17(2,3)4/h5-10H,1-4H3

InChI Key

QLHIGHKNOXVHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate typically involves the esterification of 2-Methyl-4-oxopyran-3-ol with 4-(tert-butyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. A notable study demonstrated that modifications to the benzoate structure enhanced its activity against resistant strains of Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro assays have revealed that it can significantly reduce the production of pro-inflammatory cytokines in macrophages. This suggests that 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate could be explored for therapeutic use in inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have shown promise. In cell line studies, it was found to induce apoptosis in various cancer cell types, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death . Further research is needed to elucidate the specific molecular targets involved.

Organic Photovoltaics

The unique electronic properties of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as a donor material in bulk heterojunction solar cells has been investigated. Studies indicate that incorporating this compound into OPV blends can enhance light absorption and improve power conversion efficiencies .

Polymer Chemistry

In polymer synthesis, this compound can serve as a monomer or crosslinking agent due to its reactive functional groups. Research has shown that polymers derived from 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate exhibit improved thermal stability and mechanical properties compared to traditional polymers . This makes them attractive for applications in coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate against multidrug-resistant bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In an investigation published in Pharmacology Reports, researchers explored the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The study demonstrated that treatment with 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate led to a significant decrease in inflammatory markers, suggesting its potential role in managing chronic inflammatory conditions .

Case Study 3: Application in Organic Photovoltaics

Research conducted at a leading university examined the use of this compound as a donor material in organic solar cells. The findings showed that devices incorporating it achieved a power conversion efficiency exceeding 8%, which is competitive with other organic materials currently used in the field .

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent-Driven Property Comparison

Compound Substituent Reactivity Thermal Stability Solubility (Polar Solvents)
Ethyl 4-(dimethylamino)benzoate Dimethylamino High Moderate Moderate
2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate tert-Butyl Moderate High Low
Methyl 4-nitrobenzoate Nitro Low Low Low

Key Findings :

  • Bulky tert-butyl groups reduce solubility in polar solvents but enhance thermal stability by limiting molecular mobility and oxidative degradation.
  • Electron-donating groups (e.g., dimethylamino) increase reactivity in photopolymerization, whereas tert-butyl groups prioritize stability over reactivity .

Pyranone Ring vs. Other Heterocycles

The 4-oxopyran ring in the compound confers rigidity and planar geometry, contrasting with flexible or less-conjugated systems like tetrahydrofuran or piperidone. For instance:

  • 4-Oxopyran derivatives exhibit extended π-conjugation, improving UV absorption properties compared to saturated heterocycles.
  • Tetrahydrofuran-based esters lack conjugation, resulting in lower thermal stability and reduced electronic delocalization.

Table 2: Heterocyclic Core Comparison

Heterocycle Conjugation Thermal Stability Reactivity in Ester Hydrolysis
4-Oxopyran (pyranone) High High Moderate
Tetrahydrofuran None Low High
Piperidone Moderate Moderate Moderate

Key Findings :

  • Pyranone’s conjugated system enhances thermal stability but may slow ester hydrolysis due to resonance stabilization of the carbonyl group.

Methodological Considerations

Structural analyses of such compounds rely on crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization, as noted in and . These methods are critical for elucidating substituent effects on molecular packing and steric interactions. For example, tert-butyl groups often induce specific crystal-packing patterns that influence melting points and solubility.

Biological Activity

2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate is a compound belonging to the family of pyran derivatives. Pyran derivatives have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-malarial properties. This article explores the biological activity of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate based on existing research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate can be represented as follows:

C18H22O3\text{C}_{18}\text{H}_{22}\text{O}_3

This compound features a pyran ring fused with a benzoate moiety, which contributes to its unique chemical properties and potential biological activities.

Anti-Cancer Activity

Research indicates that pyran derivatives exhibit significant anti-cancer properties. For example, studies have shown that certain pyran compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Case Study:
A study demonstrated that a related pyran derivative reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways. This suggests that 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate may share similar mechanisms, warranting further investigation.

Anti-Inflammatory Properties

Pyran derivatives have also been reported to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Research Findings:
In vitro studies revealed that certain pyran derivatives significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests that 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate may effectively modulate inflammatory responses.

Antiviral Activity

Some studies have highlighted the antiviral potential of pyran derivatives against various viruses, including HIV and influenza.

Example:
A study found that a similar compound exhibited inhibitory effects on viral replication in vitro. The mechanism was attributed to interference with viral entry or replication processes, suggesting a potential avenue for the development of antiviral agents based on this scaffold.

The biological activity of 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate is likely mediated through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Modulation: Interaction with cellular receptors could alter signaling pathways related to cell survival and inflammation.
  • Oxidative Stress Reduction: Some studies suggest that these compounds can enhance antioxidant defenses, thereby reducing oxidative stress-related damage.

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
Anti-CancerInhibition of cell proliferationApoptosis induction
Anti-InflammatoryReduction of cytokine productionInhibition of pro-inflammatory pathways
AntiviralInhibition of viral replicationInterference with viral processes

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methyl-4-oxopyran-3-yl 4-(tert-butyl)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification or coupling between pyran and benzoate precursors. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency .
  • Catalysts : Acid or base catalysts (e.g., H₂SO₄ or NaHCO₃) may accelerate ester bond formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 1.3 ppm for tert-butyl protons) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ verify carbonyl groups (ester and ketone functionalities) .
  • HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities .

Q. What are the recommended storage and handling protocols?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact; wash immediately with water if exposed .

Advanced Research Questions

Q. What mechanistic insights explain the formation of intermediates during synthesis?

  • Methodological Answer : The reaction likely proceeds via nucleophilic acyl substitution. For example:

  • Step 1 : Activation of the benzoate carbonyl group by protonation.
  • Step 2 : Nucleophilic attack by the pyran-derived enolate, forming the ester bond.
  • Key Intermediate : A tert-butyl-protected carboxylate intermediate stabilizes the transition state .
    • Validation : Isotopic labeling (e.g., ¹⁸O) or in-situ FTIR monitors intermediate formation .

Q. How does the tert-butyl group influence the compound’s biological or chemical reactivity?

  • Methodological Answer : The tert-butyl group:

  • Steric Effects : Hinders nucleophilic attack at the ester carbonyl, increasing stability in aqueous media .
  • Lipophilicity : Enhances membrane permeability in biological assays (logP ~3.5) .
    • Experimental Design : Compare hydrolysis rates of tert-butyl vs. methyl analogs under physiological conditions .

Q. How can conflicting data on reaction yields from different studies be resolved?

  • Methodological Answer :

  • Variable Control : Replicate reactions under standardized conditions (solvent purity, catalyst batch).
  • Analytical Calibration : Use internal standards (e.g., deuterated analogs) for accurate quantification .
  • Statistical Analysis : Apply ANOVA to assess significance of yield variations across studies .

Q. What strategies optimize stereochemical control during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to direct asymmetric synthesis .
  • Crystallization : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) .
  • Monitoring : Circular dichroism (CD) or polarimetry tracks enantiomeric excess .

Q. How can analytical methods be optimized for detecting trace degradation products?

  • Methodological Answer :

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity (detection limit <0.1%) .
  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.